4-methyl-2-oxo-3-propyl-2H-chromen-7-yl N-[(4-methylphenyl)sulfonyl]norvalinate

Molecular Topology Drug-likeness Screening Library Design

4-Methyl-2-oxo-3-propyl-2H-chromen-7-yl N-[(4-methylphenyl)sulfonyl]norvalinate is a fully synthetic small molecule (C25H29NO6S, MW 471.6 g/mol) that merges a 3-propyl-4-methylcoumarin fluorophore with a tosyl-protected norvaline ester. It belongs to the broader class of coumarin-sulfonamide hybrids, a privileged scaffold in medicinal chemistry for inflammatory and neuropathic pain targets.

Molecular Formula C25H29NO6S
Molecular Weight 471.6 g/mol
Cat. No. B3999522
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-methyl-2-oxo-3-propyl-2H-chromen-7-yl N-[(4-methylphenyl)sulfonyl]norvalinate
Molecular FormulaC25H29NO6S
Molecular Weight471.6 g/mol
Structural Identifiers
SMILESCCCC1=C(C2=C(C=C(C=C2)OC(=O)C(CCC)NS(=O)(=O)C3=CC=C(C=C3)C)OC1=O)C
InChIInChI=1S/C25H29NO6S/c1-5-7-21-17(4)20-14-11-18(15-23(20)32-24(21)27)31-25(28)22(8-6-2)26-33(29,30)19-12-9-16(3)10-13-19/h9-15,22,26H,5-8H2,1-4H3
InChIKeyNRUPTTMVFRIDQH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Methyl-2-oxo-3-propyl-2H-chromen-7-yl N-[(4-methylphenyl)sulfonyl]norvalinate – A Structurally Diversified Coumarin-Sulfonamide Screening Probe


4-Methyl-2-oxo-3-propyl-2H-chromen-7-yl N-[(4-methylphenyl)sulfonyl]norvalinate is a fully synthetic small molecule (C25H29NO6S, MW 471.6 g/mol) that merges a 3-propyl-4-methylcoumarin fluorophore with a tosyl-protected norvaline ester. It belongs to the broader class of coumarin-sulfonamide hybrids, a privileged scaffold in medicinal chemistry for inflammatory and neuropathic pain targets [1]. Unlike common 7-hydroxy-4-methylcoumarin (MW ~176 g/mol) or simple 4-methylumbelliferone-based probes, this compound bears a significantly expanded hydrophobic surface (LogP ~5, 6 rotatable bonds) and a stereochemically defined amino acid side chain, which fundamentally alters its molecular recognition properties relative to most in-class analogs . Commercially, it is offered as a solid screening compound through Hit2Lead and is cataloged under ID 7000068, positioning it as a late-stage diversification candidate for structure-activity relationship (SAR) exploration rather than a validated lead .

Coumarin-sulfonamide hybrid probe with expanded lipophilic surface for membrane-permeable probe design
Structurally defined amino acid side chain alters molecular recognition vs. simple 7-hydroxycoumarins
Supplied as solid screening compound for late-stage SAR exploration, not a validated lead

Procurement Risk for 4-Methyl-2-oxo-3-propyl-2H-chromen-7-yl N-[(4-methylphenyl)sulfonyl]norvalinate: Why 2D Similarity Masks Functional Divergence


Simple 2D similarity searches (Tanimoto >0.8) return compounds such as des-methyl, des-propyl, or halogen-substituted cyclopentachromene esters . However, such ‘close analogs’ display profound physiochemical and topological differences that preclude reliable substitution. A direct comparator from the same library, 8-chloro-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl N-[(4-methylphenyl)sulfonyl]-L-norvalinate (Compound 6970680), shows a 95% 2D similarity but has a >20 Da higher molecular weight, elevated LogP (5.19 vs. our target’s predicted ~5.0), and a rigidified, non-planar chromanone core with a chloro substituent . These differences directly impact passive permeability, metabolic soft spots, and target engagement geometry. Even subtler changes, such as replacing the propyl group with a methyl group, shift the compound from a hydrophobic linear chain to a small, less flexible substituent, altering van der Waals contacts in hydrophobic binding pockets. The screening data below demonstrates that identical 2D similarity scores cannot guarantee functionally interchangeable biochemical behavior, making targeted procurement of the exact compound essential to avoid collapsing or misinterpreting SAR .

3D TopologyHigh 2D similarity (95%) may mask 3D shape divergence; core rigidification in analogs can alter target engagement geometry.
PhysicochemicalRegioisomeric or des-alkyl analogs may shift lipophilicity and metabolic soft spots; function may not transfer.

Head-to-Head and Class-Level Differentiation Evidence for 4-Methyl-2-oxo-3-propyl-2H-chromen-7-yl N-[(4-methylphenyl)sulfonyl]norvalinate


Molecular Shape & Flexibility Divergence vs. 95% Similar Cyclopentachromene Analog

In a direct cross-screening panel, compound 7000068 (target) exhibits a markedly different 3D similarity score (87%) relative to its nearest 2D neighbor 6970680 (95% 2D similarity) . The quantitative structural divergence stems from the target's planar coumarin core with a flexible 3-propyl substituent, versus the rigidified, non-planar tetrahydropenta[c]chromen-7-yl core of the comparator. This topological difference results in a lower number of heavy atoms (33 vs. 34) and a distinct 3D electrostatic surface, as predicted by ChemBridge's internal 3D similarity algorithm .

3D Similarity Divergence
Data to verify
3D Similarity 87% (target) vs 2D 95% (analog 6970680)
Reported 3D topology mismatch may limit substitution; exact compound supports target engagement study review.
Supplier 3D-sim algorithm; independent validation recommended.
Molecular Topology Drug-likeness Screening Library Design

Hydrophobic Surface Expansion vs. Parent 7-Hydroxy-4-methyl-3-propylcoumarin

The target compound dramatically extends the lipophilicity profile of the core 7-hydroxy-4-methyl-3-propylcoumarin scaffold. While the parent alcohol has a predicted LogP of approximately 3.0–3.5 (consistent with its use as a fluorescent substrate), conjugation with tosyl-norvaline increases the predicted LogP to approximately 5.08, as inferred from the structurally analogous compound 5627481 (MW 470, LogP 5.08) . This represents a >1.5 log unit increase, which translates to an approximately 30-fold higher theoretical partition coefficient for the esterified probe .

Lipophilicity Shift
Class-level
Δ LogP ≈ +1.5–2.0 (30–100 fold vs parent alcohol)
Inferred lipophilicity shift may alter cellular uptake kinetics; select correct form for membrane-permeable probe use.
Inferred from analog data; direct LogP measurement advised.
Lipophilicity Passive Permeability Fluorogenic Probe

Functional Group-Driven Selectivity Discrimination vs. Regioisomeric 8-Methyl Ester

The target compound's 4-methyl-3-propyl substitution pattern on the coumarin ring differentiates it from the 8-methyl-4-propyl regioisomer available from other vendors. The 4-methyl group is a known metabolic soft spot for cytochrome P450-mediated oxidation, while the 3-propyl chain provides steric shielding of the lactone carbonyl. In contrast, the 8-methyl-4-propyl isomer (e.g., BenchChem B11144077) places the methyl group at a non-equivalent position, altering the regiochemistry of potential glucuronidation and sulfation sites . This regioisomeric difference is quantifiable: the target compound's 3-propyl group introduces one additional rotatable bond compared to the 4-propyl isomer (6 vs. 5), increasing conformational entropy but potentially reducing entropic penalties upon binding to a rigidified protein pocket .

Regiochemistry & Flexibility
Data to verify
+1 rotatable bond (6 vs 5)
Regioisomer mismatch may shift metabolic stability; exact regioisomer required for microsomal half-life screening.
Structural analysis based on vendor SMILES.
Regiochemistry Metabolic Stability Target Engagement

Screening Library Purity & Supply Format Advantage vs. In-House Synthesized Analogues

The target compound is available as a solid screening compound through Hit2Lead (ChemBridge) under ID 7000068, part of a quality-controlled library . While purity batch data is not publicly disclosed, ChemBridge screening compounds are typically supplied with >90% purity by LCMS, a critical parameter for accurate IC50 determination in enzymatic assays. In contrast, closely related analogs such as compound 5627481 (a cyclopentachromene isoleucine ester with 99% 2D similarity) are listed at a price group 1, while 6970680 is at price group 2, indicating different synthesis scale and potential purity tiers . This supply chain differentiation means the target compound can be re-ordered with batch consistency, whereas custom-synthesized alternatives may introduce unknown impurity profiles that skew dose-response curves.

Supply & Batch Consistency
Data to verify
Catalog solid, screening compound grade (Hit2Lead ID 7000068)
Re-orderable batch may reduce inter-batch impurity variation in HTS.
Purity batch data not disclosed; request QC documentation upon procurement.
Compound Management Reproducibility Screening Logistics

Optimal Use Cases for Procuring 4-Methyl-2-oxo-3-propyl-2H-chromen-7-yl N-[(4-methylphenyl)sulfonyl]norvalinate


Late-Stage Diversification of NAAA Inhibitor Pharmacophores

Given the compound's coumarin-sulfonamide architecture, it is best deployed as a late-stage diversification probe to explore the acyl-chain binding pocket of N-acylethanolamine acid amidase (NAAA). The 3-propyl group extends into a hydrophobic region that accommodates the fatty acyl chain of the natural substrate palmitoylethanolamide (PEA) [1]. The quantitative LogP difference vs. the parent 7-hydroxy coumarin (Δ +1.5 to +2.0) suggests this ester is designed for cell-based assays where membrane permeability is required, rather than isolated enzyme assays where the free acid or alcohol is often used. An appropriate comparator for this assay would be ARN1968, a known NAAA inhibitor with a long alkyl chain, but the target's sulfonamide linkage provides a synthetically tractable handle for further amide or sulfonamide library generation [1].

3D Pharmacophore Modeling and Scaffold Hopping with TRPV1 or FAAH Targets

The 3D structural divergence (87% vs. 95% 2D match) relative to cyclopentachromene analogs makes this compound a valuable control for scaffold hopping exercises. When a medicinal chemistry team has identified a hit with a rigidified chromane core, this planar coumarin probe can test the hypothesis that scaffold planarization improves π-stacking with aromatic residues in the binding site of, for instance, TRPV1 or fatty acid amide hydrolase (FAAH) [1]. The differing rotatable bond count (6 vs. 5) serves as a direct quantitative measure of conformational flexibility, allowing SAR tables to include a 'rigidity index' that correlates with entropic binding penalties.

Fluorescent Probe Development with Intrinsic Coumarin Fluorophore Retention

The target compound retains the 7-oxy-4-methylcoumarin fluorophore core, which has an excitation/emission maxima around 360/450 nm, making it a potential activity-based probe for serine or cysteine hydrolases [1]. Unlike simple 7-amino-4-methylcoumarin (AMC) substrates that release a fluorescent tag upon cleavage, the ester bond here links to a modified amino acid, allowing researchers to study enzyme-catalyzed hydrolysis kinetics in real time. When compared to 7-hydroxy-4-methyl-3-propylcoumarin, the increased lipophilicity (LogP ~5) ensures better loading into live cells and reduced leakage, critical for long-term time-lapse imaging experiments.

Selectivity Profiling Against Carbonic Anhydrase Isoforms

Coumarin-sulfonamides are established carbonic anhydrase (CA) inhibitors, with certain compounds showing nanomolar affinity for tumor-associated isoforms CA IX and CA XII [1]. The target compound's tosyl group acts as a primary zinc-binding warhead, while the 3-propyl-4-methyl coumarin tail drives isoform selectivity. A cross-study comparable with coumarin-3-sulfonamide 46a (A431 IC50 9.73 µM, CA IX Ki 75 nM) suggests that this structural framework can achieve sub-micromolar potency against CA IX when the tail is optimized [2]. Procuring this specific probe allows direct head-to-head comparison with literature sulfonamides in a standardized hypoxic cell assay to quantify isoform selectivity ratios (CA IX/CA II).

Application
Selection Property
Validation Focus
NAAA inhibitor pharmacophore diversification
Extended hydrophobic acyl-chain pocket probe
Cell-based permeability requirement vs isolated enzyme assay
3D pharmacophore modeling (TRPV1/FAAH)
Planar coumarin core for scaffold hopping control
Scaffold planarization effect on π-stacking and binding entropy
Fluorescent hydrolase probe development
Intrinsic coumarin fluorophore with ester-linked amino acid
Enzyme-catalyzed hydrolysis kinetics and cellular retention
Carbonic anhydrase isoform selectivity
Sulfonamide zinc-binding group with coumarin tail
Isoform selectivity ratio (CA IX/CA II) in hypoxic cell assays
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